4,4,4-Trifluoro-2-(4-fluorophenyl)butanoic acid
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Overview
Description
4,4,4-Trifluoro-2-(4-fluorophenyl)butanoic acid is an organic compound with the molecular formula C10H8F4O2. This compound is characterized by the presence of both trifluoromethyl and fluorophenyl groups, making it a fluorinated derivative of butanoic acid. It is commonly used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2-(4-fluorophenyl)butanoic acid typically involves the reaction of 4-fluorobenzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, reduction, and hydrolysis. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-2-(4-fluorophenyl)butanoic acid undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols.
Scientific Research Applications
4,4,4-Trifluoro-2-(4-fluorophenyl)butanoic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism by which 4,4,4-Trifluoro-2-(4-fluorophenyl)butanoic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl and fluorophenyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, thereby influencing enzyme activity or receptor binding. The pathways involved may include inhibition of specific enzymes or modulation of receptor-mediated signaling.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-2-phenylbutanoic acid
- 4-(4-Fluorophenyl)-2-(trifluoromethyl)butanoic acid
- 4,4,4-Trifluorobutyric acid
Uniqueness
4,4,4-Trifluoro-2-(4-fluorophenyl)butanoic acid is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the design of pharmaceuticals and agrochemicals where such characteristics are desirable.
Properties
IUPAC Name |
4,4,4-trifluoro-2-(4-fluorophenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c11-7-3-1-6(2-4-7)8(9(15)16)5-10(12,13)14/h1-4,8H,5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYQURBTETUHHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(F)(F)F)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1512932-26-1 |
Source
|
Record name | 4,4,4-trifluoro-2-(4-fluorophenyl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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